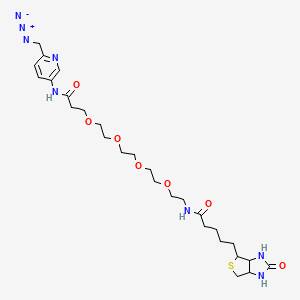

![molecular formula C11H9BrFN3 B6288822 trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole CAS No. 2268741-29-1](/img/structure/B6288822.png)

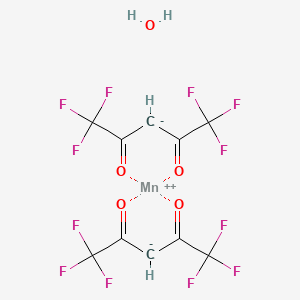

trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[1,2-b][1,2,4]triazole ring system, which is a nitrogen-containing heterocyclic compound . It also contains bromine and fluorine substituents, which can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but catalytic protodeboronation of alkyl boronic esters has been reported . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 282.11 g/mol. Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Catalytic Protodeboronation

The compound might be used in catalytic protodeboronation of pinacol boronic esters. This process involves the removal of a boron group from an organic compound, which can be useful in various synthetic applications .

Drug Development

Given its unique structure, the compound could potentially be used in drug development. Many pharmaceuticals involve complex structures similar to this compound, and it could serve as a building block in the synthesis of new drugs.

Catalyst

The compound could potentially act as a catalyst in certain chemical reactions. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Material Science

The compound could potentially be used in the development of new materials. Its unique structure could contribute to the properties of these materials, such as their strength, flexibility, or electrical conductivity .

Chemical Research

The compound could be used in chemical research, particularly in the study of pyrrolo[1,2-b][1,2,4]triazole compounds. It could provide insights into the properties and behaviors of these types of compounds .

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given its complex structure and the biological activities of similar compounds, it could be a valuable scaffold for drug discovery research .

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures have been used in various chemical transformations .

Pharmacokinetics

It’s worth noting that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds .

Propiedades

IUPAC Name |

(5R,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIIYYDYEGITLS-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N2C(=NC(=N2)Br)[C@H]1F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

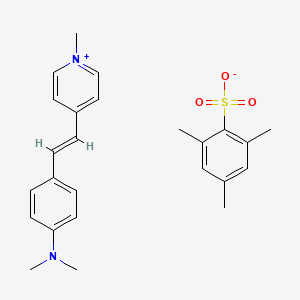

![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

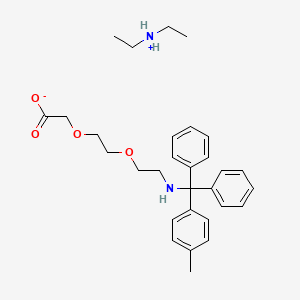

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

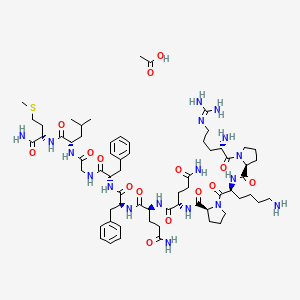

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)

![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)

![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)

![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)

![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)